![molecular formula C7H10N2O B1287521 1-propyl-1H-pyrazole-3-carbaldehyde CAS No. 1006349-16-1](/img/structure/B1287521.png)
1-propyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-propyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, has been a subject of interest in many studies . Various methods have been used for their synthesis, including the Vilsmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods .
Molecular Structure Analysis
The InChI code for “1-propyl-1H-pyrazole-3-carbaldehyde” is 1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .
Physical And Chemical Properties Analysis
“1-propyl-1H-pyrazole-3-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 138.17 .
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Applications
“1-propyl-1H-pyrazole-3-carbaldehyde” has been identified as a core structure in the synthesis of various pharmacologically active compounds. Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This compound could serve as a precursor in the development of new therapeutic agents targeting these areas.
Chemical Synthesis: Building Block for Heterocyclic Compounds
In chemical synthesis, “1-propyl-1H-pyrazole-3-carbaldehyde” is a valuable intermediate for constructing more complex heterocyclic structures. It can undergo various chemical reactions, such as cycloadditions and condensations, to form diverse heterocyclic compounds that are essential in medicinal chemistry and material science .
Material Science: Functional Materials Development
The pyrazole moiety is integral in the design of functional materials due to its ability to engage in π-π interactions and hydrogen bonding. “1-propyl-1H-pyrazole-3-carbaldehyde” could be utilized in creating novel materials with specific electronic, optical, or mechanical properties, which are crucial in developing advanced technologies .
Biological Research: Study of Bioactive Molecules
This compound’s derivatives have shown significant bioactivity, making them suitable for biological studies related to enzyme inhibition, receptor binding, and gene expression modulation. Researchers can use “1-propyl-1H-pyrazole-3-carbaldehyde” to synthesize derivatives for these studies, contributing to our understanding of biological processes and disease mechanisms .
Environmental Science: Eco-friendly Pesticides
Given its potential herbicidal activity, “1-propyl-1H-pyrazole-3-carbaldehyde” could be explored for developing environmentally friendly pesticides. Its derivatives may offer a safer alternative to traditional chemicals, reducing the environmental impact and promoting sustainable agriculture practices .
Agriculture: Plant Growth Regulation
The pyrazole ring is present in many compounds with plant growth-regulating properties. “1-propyl-1H-pyrazole-3-carbaldehyde” could be a starting point for synthesizing new agrochemicals aimed at improving crop yield and resistance to diseases, thus supporting global food security efforts .
Future Directions
The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .
properties
IUPAC Name |
1-propylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
1006349-16-1 |
Source
|
Record name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.